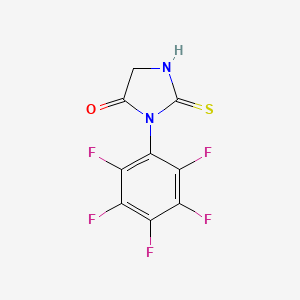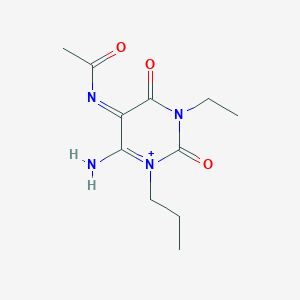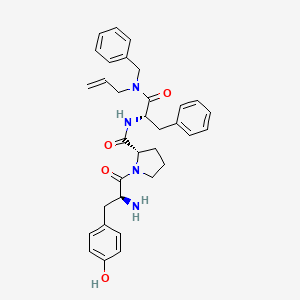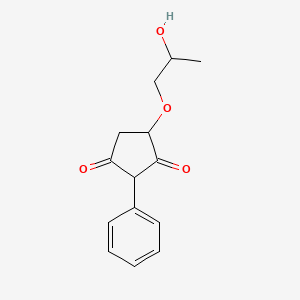
4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione is an organic compound characterized by a cyclopentane ring substituted with a phenyl group and a hydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione typically involves the reaction of 2-phenylcyclopentane-1,3-dione with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl groups in the cyclopentane ring can be reduced to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in having a hydroxyethoxy group and a phenyl ring.
2-(2-Hydroxypropoxy)propan-1-ol: Shares the hydroxypropoxy group but differs in the overall structure.
Uniqueness
4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione is unique due to its cyclopentane ring structure combined with the hydroxypropoxy and phenyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
393185-94-9 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
4-(2-hydroxypropoxy)-2-phenylcyclopentane-1,3-dione |
InChI |
InChI=1S/C14H16O4/c1-9(15)8-18-12-7-11(16)13(14(12)17)10-5-3-2-4-6-10/h2-6,9,12-13,15H,7-8H2,1H3 |
InChI Key |
YUYLVNLXGKXYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CC(=O)C(C1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


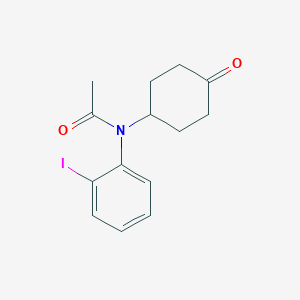


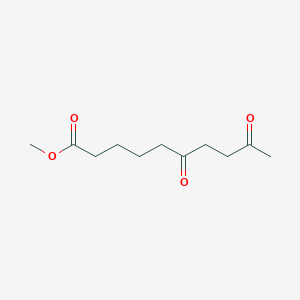
![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
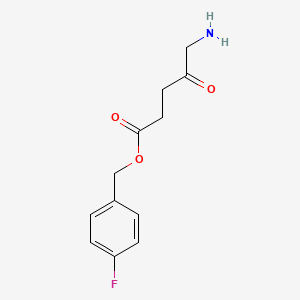
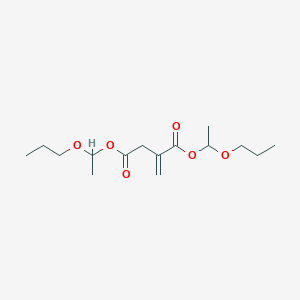
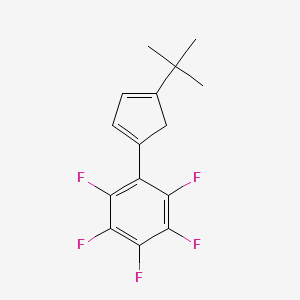
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
